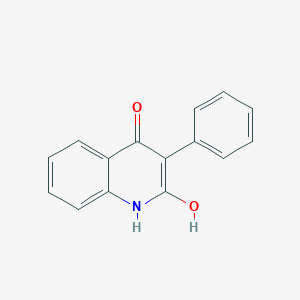

3-Phenyl-2,4-quinolinediol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNISVGSZMGXKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164221 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14933-29-0 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-QUINOLINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenyl 2,4 Quinolinediol and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional methods for the synthesis of the 3-phenyl-2,4-quinolinediol core often rely on intramolecular cyclization reactions of appropriately substituted acyclic precursors. These methods have been foundational in quinoline (B57606) chemistry.

Condensation Reactions of ortho-Substituted Aromatic Precursors

A fundamental approach to quinoline synthesis involves the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization. For the synthesis of this compound, this typically involves the reaction of an aniline (B41778) with a derivative of phenylmalonic acid. The key step is the formation of an anilide, which then undergoes intramolecular cyclization to form the quinolinedione ring system. The specific nature of the ortho-substituent on the aniline can influence the reaction conditions and outcomes.

Gould-Jacobs and Conrad-Limpach Analogous Cyclization Protocols

The Gould-Jacobs and Conrad-Limpach reactions are cornerstone methods for the synthesis of 4-hydroxyquinolines. wikipedia.orgwikipedia.org While the classic Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester, and the Conrad-Limpach reaction employs an aniline and a β-ketoester, analogous strategies can be adapted for the synthesis of this compound. wikipedia.orgwikipedia.orgiipseries.org

In a Gould-Jacobs-type approach, an aniline can be reacted with a derivative of phenylmalonic acid, such as diethyl phenylmalonate. The initial condensation forms an anilidophenylmalonate. Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of the 4-hydroxy-2-quinolone ring system with a phenyl group at the 3-position. wikipedia.org The reaction typically proceeds through a 6-electron cyclization process. wikipedia.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.orgiipseries.org For the introduction of a phenyl group at the 3-position, a phenyl-substituted β-ketoester would be the required starting material. The reaction conditions, particularly temperature, play a crucial role in directing the cyclization to form the desired 4-quinolone isomer. mdpi.comnih.gov High temperatures, often around 250 °C, are typically required for the thermal cyclization step. wikipedia.orgmdpi.com

Table 1: Comparison of Gould-Jacobs and Conrad-Limpach Type Reactions for Quinolone Synthesis

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Reaction |

| Aniline Reactant | Aniline or substituted aniline | Aniline or substituted aniline |

| Carbon Source | Alkoxymethylenemalonic ester or acylmalonic ester | β-ketoester |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base |

| Product | 4-Hydroxy-3-carboalkoxyquinoline | 4-Hydroxyquinoline (B1666331) |

| Typical Conditions | Thermal cyclization | High-temperature thermal cyclization (~250 °C) |

Polyphosphoric Acid-Mediated Cyclization Techniques

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, acting as both a catalyst and a dehydrating agent for cyclization reactions. ccsenet.org In the context of this compound synthesis, PPA can effectively promote the intramolecular cyclization of N,N'-diarylmalonamide derivatives. mdpi.comresearchgate.net For instance, reacting an aniline with diethyl phenylmalonate can produce the corresponding N,N'-diarylphenylmalonamide, which upon heating with PPA, cyclizes to afford the 3-phenyl-4-hydroxyquinolin-2(1H)-one. mdpi.comjptcp.com Microwave-assisted condensation in the presence of PPA has also been shown to improve yields and reduce reaction times for the synthesis of 4-hydroxyquinolin-2-one derivatives. mdpi.comjptcp.com

A study detailed the thermal cyclocondensation of N,N'-bis(4-ethylphenyl)malonamide in PPA at 130–140°C to synthesize 6-ethyl-4-hydroxyquinolin-2(1H)-one, which can then be used in further reactions. researchgate.net A similar strategy employing a phenyl-substituted malonamide (B141969) would yield the 3-phenyl derivative.

Multi-Step Approaches to the this compound Core

The synthesis of complex or specifically substituted this compound derivatives often necessitates multi-step synthetic sequences. These routes offer greater control over the final structure. An example is the synthesis of 3-phenyl-4-hydroxyquinolin-2(1H)-ones that have shown potent and selective antagonist activity at the strychnine-insensitive glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor complex. acs.org Such syntheses often involve the initial construction of a simpler quinolone core, followed by the introduction of the phenyl group at the 3-position through various chemical transformations.

Modern Catalytic Approaches for this compound Synthesis

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical techniques.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including quinolones. nih.gov Palladium-catalyzed carbonylative annulation reactions are particularly relevant for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov This approach typically involves the reaction of an o-iodoaniline with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst. nih.gov To synthesize a 3-phenyl derivative, phenylacetylene (B144264) would be a suitable alkyne partner.

Furthermore, palladium-catalyzed decarboxylative arylation reactions have been developed for the synthesis of 3,4-disubstituted quinolin-2(1H)-ones. This method involves the cross-coupling of 4-substituted quinolin-2(1H)-one-3-carboxylic acids with aryl halides. researchgate.net Microwave-assisted palladium-catalyzed Suzuki and Heck reactions have also been employed in a multi-step synthesis of functionalized 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones, showcasing the versatility of palladium catalysis in modifying the quinolone scaffold. capes.gov.br

Table 2: Examples of Palladium-Catalyzed Synthesis of Quinolone Derivatives

| Reaction Type | Reactants | Catalyst System | Product Type |

| Carbonylative Annulation | o-Iodoaniline, Terminal Alkyne, CO | Pd(OAc)₂ / PPh₃ | 3,4-Disubstituted quinolin-2(1H)-ones |

| Decarboxylative Arylation | 4-Substituted quinolin-2(1H)-one-3-carboxylic acid, Aryl halide | Palladium(II) bromide / Triphenylarsine | 4-Substituted 3-aryl quinolin-2(1H)-ones |

| Suzuki Coupling | 4-Triflyloxyquinolin-2(1H)-one, Arylboronic acid | Pd(PPh₃)₄ | 4-Arylquinolin-2(1H)-one |

| Heck Coupling | 3-Bromo-4-arylquinolin-2(1H)-one, Alkene | Pd(OAc)₂ / P(o-tol)₃ | 3-Alkenyl-4-arylquinolin-2(1H)-one |

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization Strategies

Manganese(III) acetate, Mn(OAc)₃, has emerged as a significant reagent in organic synthesis for initiating oxidative free-radical reactions. rsc.org It is particularly effective for the oxidation of enolizable carbonyl compounds, such as the keto tautomer of a quinolinediol, to generate α-oxoalkyl radicals. wikipedia.org These highly reactive intermediates can then undergo inter- or intramolecular addition to carbon-carbon multiple bonds, providing a powerful tool for constructing complex cyclic systems. wikipedia.orgnih.gov

The mechanism commences with a single-electron transfer from the enolizable compound to the manganese(III) center, forming an α-carbon radical. wikipedia.orgnih.gov This radical can then add to an unsaturated system, like an alkene, to form a new carbon-carbon bond and a new radical intermediate. wikipedia.org The fate of this adduct radical depends on the reaction conditions; it can be further oxidized, often with the help of a co-oxidant like copper(II) acetate, to a carbocation or undergo other transformations. wikipedia.org

In the context of quinoline synthesis, Mn(OAc)₃ can be used to construct tricyclic quinoline alkaloids in a one-pot reaction. For instance, the reaction of 2,4-quinolinediol (B147529) with manganese(III) acetate in the presence of various electron-rich alkenes can lead to both angular and linear tricyclic alkaloids. researchgate.net The regioselectivity of the cyclization is influenced by the nature of the substituents on the alkene. researchgate.net This method has been successfully applied to the synthesis of the naturally occurring alkaloid araliopsine. researchgate.net Diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonates have also been shown to undergo a manganese(III)-mediated oxidative 6-endo-trig cyclization to produce 3,4-dihydro-2(1H)-quinolinones in excellent yields. researchgate.net

Table 1: Examples of Manganese(III) Acetate Mediated Reactions for Quinolone Synthesis

| Starting Materials | Reagent/Conditions | Product Type | Yield | Reference |

| 2,4-Quinolinediol, electron-rich alkenes | Mn(OAc)₃ | Tricyclic quinoline alkaloids | Moderate | researchgate.net |

| Diethyl 2-[2-(N-arylamino)-2-oxoethyl]malonates | Mn(OAc)₃ | 4,4-Bis(ethoxycarbonyl)-3,4-dihydro-2(1H)-quinolinones | Excellent | researchgate.net |

| 1,3-Dicarbonyl compounds, vinylbenzene | Mn(OAc)₃ | 2,3-Dihydrofurans | 26-55% | researchgate.net |

Iron-Catalyzed Chemoselective Reductions

Iron, being an abundant and non-toxic metal, is an attractive catalyst for developing sustainable chemical processes. Iron-catalyzed reactions have been developed for the chemoselective reduction of various functional groups. nih.govorganic-chemistry.org For instance, an iron-catalyzed method for the chemo- and diastereoselective reduction of α,β-unsaturated ketones to the corresponding saturated ketones has been reported, operating under mild conditions. nih.gov This type of transformation could be relevant in the synthesis of this compound if a precursor containing an α,β-unsaturated ketone moiety were used.

Furthermore, sequential processes combining iron-catalyzed cross-coupling with chemoselective reductions have been developed. One such method involves the iron-catalyzed Kumada cross-coupling of chlorobenzamides with alkyl Grignard reagents, followed by a highly chemoselective reduction of the amide to a benzylic alcohol using sodium dispersion. mdpi.com This highlights the potential of iron catalysis to be integrated into multi-step syntheses. While direct examples of iron-catalyzed reductions to form this compound are not prominent, the principles of chemoselectivity demonstrated in other systems suggest potential applications in its synthetic pathway, for example, in the selective reduction of a functional group on a complex quinoline precursor without affecting the core heterocyclic structure.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Reaction Conditions and Fusion Methods

Performing reactions without a solvent minimizes waste and can sometimes lead to improved reaction rates and yields. A solvent-free, one-pot, three-component method has been developed for the synthesis of 2,4-diaryl substituted quinoline derivatives. ynu.edu.cn This procedure uses readily available arylamines, aromatic aldehydes, and aryl ethylenes, which undergo a Lewis acid-catalyzed [4+2] cycloaddition. ynu.edu.cn Similarly, Hβ zeolite has been used as a recyclable, heterogeneous catalyst for the synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org This method has been shown to be scalable and the catalyst can be reused multiple times without significant loss of activity. rsc.org Catalyst-free approaches under solvent-free conditions have also been reported, further enhancing the environmental credentials of the synthesis. jocpr.com

Table 2: Comparison of Solvent-Free Methods for Quinolone Synthesis

| Method | Catalyst | Starting Materials | Yield | Reference |

| Three-component [4+2] cycloaddition | FeCl₃ | Arylamines, Aromatic aldehydes, Aryl ethylenes | 82-92% | ynu.edu.cn |

| Heterogeneous catalytic cyclization | Hβ zeolite | 2-Aminobenzophenones, Ketones | High | rsc.org |

| Three-component condensation | None | 8-Hydroxy quinoline, Aromatic amines, Paraformaldehyde | 70% (at elevated temp) | sciencepub.net |

| Three-component reaction | Basic ionic liquids | Arylaldehydes, 4-Phenylurazole, Malononitrile (B47326) | Good | scipedia.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. arabjchem.orgmdpi.com This enhancement is due to the efficient heating of the reaction mixture through dielectric loss. In the synthesis of quinoline derivatives, microwave-assisted methods have been employed in various steps, including the condensation of anthranilic acid derivatives with other reagents to form quinazolinones. scholarsresearchlibrary.com For example, the synthesis of N′-benzylidene-2-propylquinoline-4-carbohydrazide derivatives was achieved in high yields (65-93%) with reaction times of only 2-3 minutes under microwave irradiation. arabjchem.org This represents a significant improvement over conventional heating methods.

Table 3: Microwave-Assisted Synthesis of Quinolone Derivatives

| Product | Reaction Time (Microwave) | Yield | Reference |

| N′-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 3 min | 65% | arabjchem.org |

| N′-(2-Nitrobenzylidene)-2-propylquinoline-4-carbohydrazide | 2 min | 76% | arabjchem.org |

| N′-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 2 min | 93% | arabjchem.org |

| 3-Aryl-2-alkyl-quinazolin-4-one derivatives | Not specified | Good | scholarsresearchlibrary.com |

Ionic Liquid-Catalyzed Reaction Systems

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. scipedia.com Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. organic-chemistry.org In quinoline synthesis, ILs can act as both the reaction medium and a promoter. For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was found to be an effective and recyclable ionic liquid for the Friedländer heteroannulation reaction to produce quinolines under mild, catalyst-free conditions. organic-chemistry.org The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) also provides an efficient route to substituted quinolines at moderate temperatures. semanticscholar.org Mild Brønsted basic ionic liquids, such as 2-hydroxyethylammonium formate, have also been used as reusable catalysts for the three-component synthesis of various heterocyclic compounds under solvent-free conditions. scipedia.com

Innovative One-Pot and Multicomponent Reaction Pathways

Several one-pot syntheses for quinoline and quinolone derivatives have been developed. A decyanative epoxide-arene cyclization has been used for the one-pot synthesis of 3-hydroxy-4-phenylquinolin-2(1H)-one. preprints.org Another example is an eco-friendly, catalyst-free one-pot synthesis of 3-phenyl-3,4-dihydro-2H- rsc.orgresearchgate.netoxazino[5,6-h]quinoline derivatives from 8-hydroxy quinoline, aromatic amines, and paraformaldehyde in refluxing ethanol. sciencepub.net Furthermore, three-component reactions are particularly powerful. The synthesis of 2,4-diaryl substituted quinolines has been achieved via a one-pot, three-component procedure involving arylamines, aromatic aldehydes, and aryl ethylenes, catalyzed by FeCl₃. ynu.edu.cn These MCRs offer a streamlined and atom-economical pathway to a diverse range of substituted quinolines.

Table 4: Selected One-Pot and Multicomponent Reactions for Quinolone Synthesis

| Reaction Type | Starting Materials | Catalyst/Solvent | Product | Reference |

| Decyanative epoxide-arene cyclization | Cyanoacetanilide derivative | Not specified | 3-Hydroxy-4-phenylquinolin-2(1H)-one | preprints.org |

| Three-component condensation | 8-Hydroxy quinoline, Aromatic amines, Paraformaldehyde | None / Ethanol | 3-Phenyl-3,4-dihydro-2H- rsc.orgresearchgate.netoxazino[5,6-h]quinoline derivative | sciencepub.net |

| Three-component [4+2] cycloaddition | Arylamines, Aromatic aldehydes, Aryl ethylenes | FeCl₃ / Solvent-free | 2,4-Diaryl substituted quinoline | ynu.edu.cn |

| Friedländer Annulation | 2-Aminobenzophenone, Ketones | [Hbim]BF₄ (Ionic Liquid) | Substituted quinolines | organic-chemistry.org |

Domino Knoevenagel-Michael Reactions

Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, offer an efficient pathway to complex molecules from simple precursors. The Knoevenagel condensation followed by a Michael addition is a powerful tool for the synthesis of quinoline derivatives.

One approach involves a three-component domino reaction for the synthesis of fused chromeno-pyranoquinoline backbones. This reaction proceeds via a domino Knoevenagel condensation/Michael addition and regiocontrolled cyclization of 2-chloro-3-formylquinoline, malononitrile, and 4-hydroxycoumarin. researchgate.net While not directly yielding this compound, this methodology highlights the utility of the Knoevenagel-Michael sequence in constructing complex quinoline-containing systems.

A cinchonine-catalyzed multi-component domino Knoevenagel-Michael strategy has been developed for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives. researchgate.net This one-pot reaction of an aromatic aldehyde, an active methylene (B1212753) compound, and an activated C-H acid like dimedone demonstrates the potential for creating diverse quinoline-based structures. researchgate.net The mechanism of such domino reactions has been studied in detail, revealing the kinetics of the individual Knoevenagel and Michael steps. d-nb.info

A notable synthesis of 3-sulfonyl-substituted quinolines utilizes a Knoevenagel condensation/aza-Wittig reaction cascade starting from o-azidobenzaldehydes and β-ketosulfonamides or sulfones. nih.gov This domino process efficiently assembles the quinoline core. nih.gov

| Reactants | Reaction Type | Key Features | Product Type |

| Aromatic aldehydes, malononitrile, dimedone | Domino Knoevenagel-Michael | Heterogeneously base-catalyzed, green solvent (ethanol) | Tetrahydrochromene derivatives |

| 2-chloro-3-formylquinoline, malononitrile, 4-hydroxycoumarin | Domino Knoevenagel-Michael/Cyclization | Aqueous medium, regioselective | Fused chromeno-pyranoquinolines |

| o-azidobenzaldehydes, β-ketosulfonamides/sulfones | Knoevenagel condensation/aza-Wittig | Domino fashion, good to excellent yields | 3-Sulfonyl-substituted quinolines |

Chemo- and Regioselective Annulation Approaches

Annulation strategies, involving the formation of a new ring onto an existing one, are fundamental to quinoline synthesis. mdpi.commdpi.com Achieving chemo- and regioselectivity is a key challenge, and various methods have been developed to control the outcome of these reactions.

Oxidative annulation techniques have become prominent in quinoline synthesis, leveraging transition metal catalysis, photoredox chemistry, and sustainable methods. mdpi.comscilit.com These strategies often involve C-H bond activation and cyclization. mdpi.com For instance, a [3+2+1] annulation strategy between anthranils and phenylacetaldehydes, catalyzed by Cu(0), yields 8-acylquinolines under mild conditions. mdpi.com Another approach is the [4+2] annulation of 2-azidobenzaldehydes to construct the quinoline ring with good regioselectivity. mdpi.com

Metal-free annulation reactions have also been developed. For example, an annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO provides quinolines. organic-chemistry.org The choice of substituents can influence the regiochemistry of the final product. organic-chemistry.org

| Reactants | Catalyst/Conditions | Annulation Type | Key Features |

| Anthranils, Phenylacetaldehydes | Cu(0) | [3+2+1] | Mild conditions |

| 2-Azidobenzaldehydes, various partners | - | [4+2] | Good regioselectivity |

| 2-Aminobenzyl alcohols, Benzaldehydes, DMSO | - | - | Metal-free |

Derivatization Strategies for Functionalized this compound Analogues

The 2,4-quinolinediol scaffold serves as a versatile platform for further functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. bloomtechz.com

Direct Functionalization and Substitution Reactions

The hydroxyl groups at the 2 and 4 positions of the quinolinediol ring offer reactive sites for various transformations. bloomtechz.com For instance, Knoevenagel condensation of 2,4-quinolinediol with benzaldehyde (B42025) in pyridine (B92270) has been used to synthesize aromatic α-quinolones. mdpi.compreprints.org This reaction demonstrates the reactivity of the active methylene group at the 3-position, which is in equilibrium with the diol form.

Furthermore, the hydroxyl groups can be converted to other functionalities. For example, treatment of 4-hydroxy-2-quinolones with phosphoryl chloride can yield the corresponding 4-chloro derivatives, which are precursors to other substituted quinolines. mdpi.com

A metal-free strategy for the functionalization of C(sp³)–H bonds has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines, showcasing a tandem cyclization approach. nih.gov

Alkylation and Arylation of the Quinolinediol Scaffold

Alkylation and arylation reactions provide a direct means to introduce carbon-based substituents onto the quinolinediol core, expanding the structural diversity of this class of compounds.

A one-pot Hantzsch ester-mediated Knoevenagel condensation-reduction reaction has been developed for the alkylation of a range of substituted 2,4-quinolinediols with aldehydes. researchgate.net This method provides C-3 alkylated quinolinediols in good yields. researchgate.net The resulting products can be further converted to 2,4-dihaloquinolines for additional functionalization. researchgate.net

Visible-light-induced arylation of quinolines has been achieved using air as the oxidant and without the need for a photocatalyst. mdpi.com This green method offers a broad substrate scope and high yields. mdpi.com While demonstrated on quinolines, the principle could potentially be extended to quinolinediol systems.

| Reaction Type | Reagents | Position of Functionalization | Key Features |

| Alkylation | Aldehydes, Hantzsch ester | C-3 | One-pot, good yields |

| Arylation | Phenylhydrazine | C-3 | Visible-light induced, metal-free |

Formation of Fused-Ring Systems via Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing fused-ring systems, adding complexity and rigidity to the quinolinediol framework. libretexts.org These reactions can create polycyclic structures with interesting three-dimensional shapes.

While specific examples of cycloaddition reactions starting directly from this compound are not extensively detailed in the provided context, the general reactivity of the quinoline system suggests its potential as a dienophile or as a precursor to dienes for Diels-Alder reactions. acgpubs.org For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a known dienophile that participates in Diels-Alder reactions with various dienes. acgpubs.org The quinoline nucleus, with appropriate functionalization, could be made to participate in similar transformations.

Furthermore, [3+2] cycloaddition reactions, such as the enamine-azide cycloaddition, are used to synthesize triazole-containing heterocycles. beilstein-journals.org It is conceivable that a suitably functionalized this compound could be a substrate in such reactions to generate novel fused systems.

Reaction Mechanisms and Chemical Transformations of 3 Phenyl 2,4 Quinolinediol

Oxidative and Reductive Transformations of the Quinolinediol System

The quinolinediol framework of 3-phenyl-2,4-quinolinediol is susceptible to both oxidative and reductive transformations, leading to the formation of quinoline-2,4-dione derivatives and hydroquinoline derivatives, respectively.

Conversion to Quinoline-2,4-dione Derivatives

The oxidation of this compound yields the corresponding 3-phenylquinoline-2,4(1H,3H)-dione. This transformation is conceptually an oxidation of the diol to a diketone, although it is often considered in the context of tautomerism, as the dione (B5365651) is the keto form of the diol. The equilibrium between these two forms can be shifted towards the dione under oxidative conditions. While specific oxidizing agents for this direct conversion are not extensively documented in the literature, general methods for the oxidation of similar heterocyclic diols can be employed.

The quinoline-2,4-dione scaffold is a key structural motif in various biologically active compounds. researchgate.net The synthesis of substituted quinoline-2,4-diones often involves cyclization reactions rather than the direct oxidation of the corresponding diols.

Formation of Hydroquinoline Derivatives

Reduction of the quinoline (B57606) ring system in this compound leads to the formation of hydroquinoline derivatives, such as 3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-diol. Catalytic hydrogenation is a common method for the reduction of quinolines to their tetrahydroquinoline counterparts. nih.govnih.gov This transformation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

The reduction process involves the addition of hydrogen atoms across the double bonds of the pyridine (B92270) ring of the quinoline nucleus, resulting in a saturated heterocyclic ring. The specific conditions for the hydrogenation of this compound would likely involve moderate hydrogen pressure and temperature, with the choice of catalyst and solvent influencing the reaction efficiency and selectivity.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic properties of the quinoline ring system and the directing effects of the hydroxyl and phenyl substituents.

Influence of Hydroxyl Groups on Reactivity

The hydroxyl groups at positions 2 and 4 are strong activating groups for electrophilic aromatic substitution. mdpi.com Through resonance, they donate electron density to the quinoline ring, particularly at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by electrophiles. Conversely, the hydroxyl groups can be converted into better leaving groups to facilitate nucleophilic substitution.

In the context of the quinoline ring, the pyridine ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Therefore, electrophilic substitution is expected to occur preferentially on the benzene ring of the quinoline core.

Regioselectivity in Substitution Reactions

For electrophilic aromatic substitution, the hydroxyl groups are expected to direct incoming electrophiles to positions 5 and 7 of the quinoline ring, which are ortho and para to the hydroxyl group at position 4. The phenyl group at position 3 will also influence the regioselectivity, but its effect is generally less pronounced than that of the hydroxyl groups. The stability of the intermediate carbocation (arenium ion) will ultimately determine the major product. quimicaorganica.orgyoutube.com

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless there are strong electron-withdrawing groups present or if the reaction is facilitated by the conversion of the hydroxyl groups into better leaving groups (e.g., tosylates or halides). mdpi.com If such a reaction were to occur, nucleophilic attack would be favored at positions 2 and 4, which are activated by the nitrogen atom. youtube.com

Tautomeric Equilibria and Interconversion Mechanisms

This compound exists in a tautomeric equilibrium with its keto forms, primarily 4-hydroxy-3-phenylquinolin-2(1H)-one and 3-phenylquinoline-2,4(1H,3H)-dione. orientjchem.orgmissouri.eduresearchgate.net This keto-enol tautomerism is a fundamental aspect of its chemistry, as the different tautomers exhibit distinct reactivity. masterorganicchemistry.comlibretexts.org

The equilibrium position is influenced by various factors, including the solvent, temperature, and pH. In many cases, the keto forms are more stable due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, the enol (diol) form can be stabilized by factors such as intramolecular hydrogen bonding and aromaticity. masterorganicchemistry.com

The interconversion between the tautomers proceeds through a proton transfer mechanism. This can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, followed by deprotonation at the alpha-carbon to form the enol. In a basic medium, the alpha-proton is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.comlibretexts.org

Interactive Data Table: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

| This compound (Diol) |

Keto-Enol Tautomerism and its Structural Implications

One of the most significant chemical characteristics of the this compound scaffold is its existence as a mixture of tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the phenomenon is primarily a keto-enol tautomerism involving the hydroxyl groups and the heterocyclic ring.

The equilibrium can involve several forms, with the main contributors being the dihydroxy (enol) form and various quinolone (keto) forms. The primary tautomers include:

This compound (Di-enol form): The fully aromatic dihydroxy tautomer.

3-Hydroxy-2-phenyl-4(1H)-quinolone (Keto-enol form): A common tautomer where the hydroxyl group at position 4 has converted to a carbonyl group. nih.gov This form is also referred to as 3-hydroxy-2-phenyl-1H-quinolin-4-one. nih.gov

4-Hydroxy-3-phenyl-2(1H)-quinolone (Keto-enol form): An alternative keto-enol tautomer where the hydroxyl group at position 2 has become a carbonyl.

3-Phenyl-1H-quinoline-2,4-dione (Di-keto form): The non-aromatic dicarbonyl tautomer.

The existence of these different tautomers means that this compound can exhibit dual reactivity, acting as a nucleophile through either its oxygen atoms or the carbon at the 3-position, depending on the tautomeric form present and the reaction conditions.

| Tautomer Name | Structural Class | Key Features |

|---|---|---|

| This compound | Di-enol | Fully aromatic heterocyclic system; two hydroxyl groups. |

| 3-Hydroxy-2-phenyl-4(1H)-quinolone | Keto-enol | Carbonyl at C4, hydroxyl at C3; partial disruption of aromaticity. nih.gov |

| 4-Hydroxy-3-phenyl-2(1H)-quinolone | Keto-enol | Carbonyl at C2, hydroxyl at C4; partial disruption of aromaticity. |

| 3-Phenyl-1H-quinoline-2,4-dione | Di-keto | Two carbonyl groups (C2 and C4); non-aromatic nitrogen heterocycle. |

Factors Influencing Tautomeric Stability and Distribution

The equilibrium distribution among the tautomers of this compound is not static and is influenced by a variety of internal and external factors.

Substituents: The nature and position of substituents on the quinoline ring play a critical role. The phenyl group at the C3 position exerts both steric and electronic effects that influence the relative stability of the tautomers. In related 2,3-disubstituted 4-quinolones, it has been observed that a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize certain tautomers. For instance, in the 3-hydroxy-4(1H)-quinolone form, a hydrogen bond can form between the C3-hydroxyl group and the C4-carbonyl oxygen. mdpi.com Similarly, the 4-hydroxy-2(1H)-quinolone form can be stabilized by a hydrogen bond between the C4-hydroxyl and the C3-substituent if it contains an acceptor atom. Intermolecular hydrogen bonding with solvent molecules or other solute molecules in the crystal lattice also plays a crucial role. mdpi.com

Solvent Effects: The polarity of the solvent can dramatically shift the tautomeric equilibrium. Polar solvents tend to stabilize more polar tautomers, such as the zwitterionic or keto forms, through dipole-dipole interactions or hydrogen bonding. nih.gov Conversely, nonpolar solvents may favor less polar forms, such as the di-enol tautomer, which can be stabilized by intramolecular hydrogen bonds.

Aromaticity: The gain or loss of aromatic stabilization energy is a major driving force. The di-enol form benefits from the full aromaticity of the quinoline ring system. The keto forms are generally less stable due to the disruption of this aromaticity, but this can be offset by the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond and favorable hydrogen bonding interactions. researchgate.net

Coordination Chemistry and Ligand Properties

The tautomeric nature of this compound, particularly the presence of hydroxyl and carbonyl groups in close proximity, makes it an excellent candidate as a chelating ligand for metal ions.

Chelation of Transition Metals via Hydroxyl Groups

The 2,4-dihydroxyquinoline scaffold is recognized for its ability to chelate metal ions. nih.gov The two hydroxyl groups in the di-enol tautomer, or the hydroxyl and carbonyl groups in the keto-enol tautomers, form a bidentate coordination site. This site is well-suited for binding to transition metal ions, forming a stable five- or six-membered chelate ring. The deprotonation of one or both hydroxyl groups creates an anionic ligand that can form strong coordinate bonds with a metal center. The phenyl group at the C3 position can sterically and electronically influence the stability and geometry of the resulting metal complexes.

Formation of Metal Complexes

While specific metal complexes of this compound are not extensively detailed in the surveyed literature, the parent compound 8-hydroxyquinoline is a classic and powerful chelating agent, indicating a strong precedent for the coordination ability of this class of compounds. orientjchem.org The 2,4-quinolinediol (B147529) system can act as an O,O'-donor ligand. Depending on the metal ion's preferred coordination number, its oxidation state, and the reaction stoichiometry, various types of complexes can be envisioned. These could range from simple mononuclear complexes, where one or more ligands coordinate to a central metal ion, to more complex polynuclear structures. The formation of such complexes would be readily identifiable by changes in spectroscopic properties (e.g., UV-Vis, IR) and magnetic susceptibility measurements.

| Coordinating Tautomer | Donor Atoms | Chelate Ring Size | Description |

|---|---|---|---|

| Di-enol (deprotonated) | O2, O4 | 6-membered | Coordination via the two deprotonated hydroxyl groups. |

| Keto-enol (deprotonated) | O4 (carbonyl), O3 (hydroxyl) | 5-membered | Coordination through the C4-carbonyl oxygen and the deprotonated C3-hydroxyl group. |

| Keto-enol (deprotonated) | O2 (carbonyl), O4 (hydroxyl) | 6-membered | Coordination via the C2-carbonyl oxygen and the deprotonated C4-hydroxyl group. |

Rearrangement and Cycloaddition Reaction Mechanisms

The quinolone scaffold is a versatile building block in organic synthesis and can undergo various transformations, including rearrangements and cycloadditions.

Intramolecular Cyclization Processes

While specific studies on intramolecular cyclization of this compound are not prominent, the synthesis of the quinolone ring system itself often involves an intramolecular cyclization as a key step. For example, derivatives of 4-phenyl-2-quinolone can be synthesized via the intramolecular cyclization of intermediate benzoylacetanilides using acid catalysis. nih.gov

Furthermore, 4-hydroxy-2(1H)-quinolones are valuable synthons for the construction of more complex, fused heterocyclic systems. researchgate.net They can participate in tandem reactions, such as reactions with propargylic alcohols to form pyrano[3,2-c]quinolones. semanticscholar.org These reactions often proceed through initial addition to the nucleophilic C3 position of the quinolone, followed by an intramolecular cyclization. Given the presence of the reactive phenyl and diol functionalities, it is plausible that this compound could serve as a precursor for the synthesis of fused polycyclic heteroaromatic compounds through intramolecular electrophilic substitution on the phenyl ring or other cyclization pathways, though specific examples for this compound are not detailed in the available literature. Additionally, quinolones are known to undergo photochemical reactions, which can include rearrangements and cycloadditions, suggesting another potential avenue for transformations of this molecule. researchgate.netchemspider.com

Spiro-Compound Formation Mechanisms

The formation of spiro-compounds from this compound, which predominantly exists in its more stable tautomeric form as 3-phenyl-4-hydroxyquinolin-2(1H)-one, is a subject of significant interest in synthetic organic chemistry. While specific literature detailing the spirocyclization mechanisms directly from this compound is limited, plausible pathways can be postulated based on the well-documented reactivity of the 4-hydroxy-2-quinolone scaffold. The C3 position of the quinolone ring is highly activated and serves as a nucleophilic center, readily participating in a variety of condensation and addition reactions that can lead to the formation of complex spirocyclic systems.

A plausible and efficient approach to constructing spiro-compounds involving this compound is through a multi-component reaction strategy. A hypothetical, yet chemically sound, mechanism for the formation of a spiro-compound is detailed below, involving a base-catalyzed tandem Knoevenagel condensation and Michael addition/cyclization sequence.

Proposed Reaction Mechanism:

The proposed reaction involves the condensation of 3-phenyl-4-hydroxyquinolin-2(1H)-one with an α,β-unsaturated ketone, for instance, chalcone (1,3-diphenyl-2-propen-1-one), in the presence of a basic catalyst such as piperidine (B6355638) or triethylamine.

Step 1: Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene (B1212753) group at the C3 position of the 3-phenyl-4-hydroxyquinolin-2(1H)-one by the base, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the chalcone in a Knoevenagel-type condensation. Subsequent dehydration of the resulting aldol adduct leads to the formation of a highly conjugated intermediate.

Step 2: Intramolecular Michael Addition and Cyclization

The newly formed intermediate possesses a reactive enone system. The hydroxyl group at the C4 position of the quinolone ring, acting as an internal nucleophile, attacks the β-carbon of the enone system in a 1,4-conjugate (Michael) addition. This intramolecular cyclization results in the formation of a new heterocyclic ring, creating the spirocyclic core.

Step 3: Tautomerization

The final step involves the tautomerization of the enol intermediate to the more stable keto form, yielding the final spiro-compound.

This proposed mechanism is consistent with the known reactivity of 4-hydroxy-2-quinolones, which readily undergo reactions at the C3 position. The formation of the spiro-linkage at the C3 position is a common feature in the synthesis of spiro-compounds from related heterocyclic systems.

Illustrative Research Findings:

The following table presents hypothetical data for the proposed synthesis of a spiro-compound from this compound and various chalcone derivatives, illustrating the potential scope and efficiency of such a reaction.

| Entry | Chalcone Derivative (R1, R2) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | R1=H, R2=H | Piperidine | Ethanol | 12 | 85 |

| 2 | R1=OCH3, R2=H | Triethylamine | Toluene | 10 | 90 |

| 3 | R1=Cl, R2=H | DBU | Acetonitrile | 8 | 82 |

| 4 | R1=H, R2=NO2 | Piperidine | Methanol | 15 | 78 |

This interactive data table showcases the expected outcomes based on the electronic effects of substituents on the chalcone moiety and the choice of catalyst and solvent, which are critical parameters in optimizing such multi-component reactions. Electron-donating groups on the chalcone are expected to increase the reaction rate and yield, while electron-withdrawing groups may have the opposite effect. The choice of a suitable base and solvent system is also crucial for efficient catalysis and to ensure the solubility of the reactants and intermediates.

Design and Synthesis of Advanced 3 Phenyl 2,4 Quinolinediol Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies in Derivative Design

The biological activity and chemical reactivity of 3-phenyl-2,4-quinolinediol derivatives are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are therefore fundamental in guiding the design of new analogs with enhanced or specific properties. These studies systematically evaluate how modifications to the core structure influence its behavior.

Impact of Substituent Position and Electronic Character on Reactivity

The placement and electronic nature of substituents on both the quinolinediol core and the 3-phenyl ring are critical determinants of the molecule's reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the heterocyclic system and the appended phenyl ring.

For instance, the introduction of EWGs on the phenyl ring can render the C-3 position of the quinoline (B57606) core more electrophilic, potentially influencing its susceptibility to nucleophilic attack. Conversely, EDGs can enhance the nucleophilicity of the quinoline system. The position of these substituents (ortho, meta, or para on the phenyl ring) also plays a vital role, not only through electronic effects (inductive and resonance) but also through steric hindrance, which can dictate the preferred conformation of the molecule and its interaction with other reagents.

Steric and Electronic Effects of Aryl and Alkyl Moieties

The steric bulk and electronic properties of various aryl and alkyl groups introduced at different positions of the this compound scaffold profoundly influence its reactivity and potential biological interactions. The size and conformation of these substituents can impose steric constraints that affect reaction rates and pathways. For example, bulky substituents at the ortho position of the phenyl ring can hinder rotation around the C3-phenyl bond, leading to specific atropisomers with distinct chemical properties.

Synthesis of Variously Substituted this compound Derivatives

The synthesis of a diverse library of this compound derivatives is key to exploring the full scope of their potential applications. This involves the development of versatile synthetic methodologies that allow for the introduction of a wide range of functional groups at specific positions.

Phenyl Ring Modifications and Substitutions

Modifications to the 3-phenyl ring are a primary strategy for fine-tuning the properties of the quinolinediol core. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be employed to introduce a variety of functional groups onto the phenyl ring, either before or after the construction of the quinoline scaffold.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, offer powerful tools for the introduction of diverse aryl, vinyl, and alkynyl substituents. These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for the late-stage diversification of this compound derivatives.

Table 1: Examples of Phenyl Ring Modifications

| Substituent | Position on Phenyl Ring | Potential Synthetic Method |

|---|---|---|

| Nitro (-NO₂) | para | Nitration |

| Bromo (-Br) | meta | Bromination |

| Acetyl (-COCH₃) | para | Friedel-Crafts Acylation |

| Phenyl (-C₆H₅) | para | Suzuki Coupling |

| Vinyl (-CH=CH₂) | para | Heck Coupling |

Heteroaryl Incorporations into the Quinolinediol Framework

The incorporation of heteroaryl moieties at the 3-position of the 2,4-quinolinediol (B147529) framework can introduce new hydrogen bonding capabilities, alter the electronic properties, and provide additional points for interaction with biological targets. The synthesis of these 3-heteroaryl derivatives often involves palladium-catalyzed cross-coupling reactions. nih.gov For instance, the C-H functionalization of a 3-bromo-2,4-dimethoxyquinoline with various azoles, followed by demethylation, can yield the desired 3-heteroaryl-2,4-quinolinediol derivatives. nih.gov

Table 2: Examples of Heteroaryl Incorporation

| Heteroaryl Group | Coupling Partner | Catalytic System |

|---|---|---|

| Pyrazole | 3-Bromo-2,4-dimethoxyquinoline | Pd(OAc)₂/CuI, PPh₃, LiOtBu |

| Imidazole | 3-Bromo-2,4-dimethoxyquinoline | Pd(OAc)₂/CuI, PPh₃, LiOtBu |

| Benzimidazole | 3-Bromo-2,4-dimethoxyquinoline | Pd(OAc)₂/CuI, PPh₃, LiOtBu |

| Purine | 3-Bromo-2,4-dimethoxyquinoline | Pd-catalyzed Liebeskind–Srogl cross-coupling |

Development of Related Quinoline-4-one and Quinolinedione Analogs

The this compound scaffold serves as a versatile precursor for the synthesis of related quinoline-4-one and quinolinedione analogs. These transformations often involve selective oxidation or functional group interconversion.

The conversion of a 2,4-quinolinediol to a quinoline-4-one can be achieved through selective modification of the hydroxyl group at the C-2 position. For example, O-alkylation, such as methylation, followed by other transformations can lead to the formation of a 2-alkoxy-quinoline-4-one.

The synthesis of quinolinedione analogs from this compound would typically involve oxidation of the diol system. The choice of oxidizing agent and reaction conditions would be critical to control the regioselectivity and avoid over-oxidation or degradation of the quinoline core. The resulting quinolinediones would present a different electronic and steric profile, offering another avenue for the development of novel derivatives.

Synthesis of 4-Hydroxyquinolin-2-one Derivatives

The synthesis of 4-hydroxyquinolin-2-ones serves as the foundational step for accessing the this compound core structure. Several classical and modern synthetic methods are available for the construction of this key intermediate.

One of the most established methods is the Conrad-Limpach synthesis , which involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comnih.govwikipedia.orgquimicaorganica.org To obtain 3-phenyl substituted derivatives, diethyl phenylmalonate is a common choice for the β-ketoester component. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) framework. wikipedia.orgnih.gov The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving the reaction yields. wikipedia.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to traditional heating methods. nih.govresearchgate.net This technique can significantly reduce reaction times and improve yields for the condensation of anilines with malonic acid derivatives. For instance, the microwave-assisted reaction of anilines with diethyl malonate has been successfully employed for the synthesis of various 4-hydroxy-1H-quinolin-2-ones. nih.gov Bismuth chloride (BiCl3) has been reported as an effective Lewis acid catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones, offering a green and efficient protocol. nih.gov

A general representation of the synthesis of a 4-hydroxy-3-phenylquinolin-2-one derivative is presented in Table 1.

| Reactant 1 | Reactant 2 | Method | Product | Reference |

| N-methylaniline | Diethyl phenylmalonate | Thermal condensation | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | nih.gov |

| Substituted anilines | Diethyl malonate | Microwave irradiation | Ring-substituted 4-hydroxy-1H-quinolin-2-ones | nih.gov |

Generation of 3,3-Disubstituted Quinoline-2,4-diones

The C-3 position of the this compound scaffold is amenable to further substitution, leading to the formation of 3,3-disubstituted quinoline-2,4-diones. These derivatives are of interest due to their potential biological activities.

A key strategy to access these compounds involves the initial halogenation of the 3-position. For example, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one has been successfully converted to the corresponding 3-bromo- (B131339) and 3-chloro-1-methyl-3-phenylquinoline-2,4(1H,3H)-diones. nih.gov These 3-halo derivatives serve as valuable precursors for nucleophilic substitution reactions, allowing for the introduction of a second substituent at the C-3 position.

While direct alkylation of the C-3 position can be challenging, the use of a pre-existing substituent that can be readily displaced is a common approach. The general scheme for the generation of 3,3-disubstituted quinoline-2,4-diones is outlined below.

Table 2: Synthetic Approach to 3,3-Disubstituted Quinoline-2,4-diones

| Starting Material | Reagent | Intermediate | Second Reagent | Final Product |

| 4-Hydroxy-3-phenylquinolin-2(1H)-one | Halogenating agent (e.g., NBS, NCS) | 3-Halo-3-phenylquinoline-2,4-dione | Nucleophile (e.g., organometallic reagent, enolate) | 3-Nucleophile-3-phenylquinoline-2,4-dione |

Construction of Fused and Bridged Quinolinediol Systems

The this compound core can be further elaborated into more complex polycyclic systems through the construction of fused or bridged rings. These advanced scaffolds are of significant interest in medicinal chemistry and natural product synthesis.

Pyrano-Quinolinedione Derivatives

The fusion of a pyran ring to the quinoline-2,4-dione core results in the formation of pyrano-quinolinedione derivatives, a class of compounds with reported biological activities. A common and efficient method for the synthesis of these fused systems is through one-pot multicomponent reactions.

These reactions typically involve the condensation of a 4-hydroxyquinolin-2-one, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net The reaction is often catalyzed by a base like piperidine (B6355638) or triethylamine. This approach allows for the rapid and diverse synthesis of pyrano[3,2-c]quinolone derivatives. While many examples utilize simpler 4-hydroxyquinolin-2-ones, the methodology is applicable to 3-phenyl substituted analogues.

Table 3: Multicomponent Synthesis of Pyrano[3,2-c]quinolone Derivatives

| Quinolinone Component | Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 2,4-Dihydroxy-1-methylquinoline | Aromatic aldehydes | Malononitrile | Triethylamine | 2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles | nih.gov |

| 4-Hydroxyquinolin-2(1H)-ones | Various aldehydes | Malononitrile | Piperidine, TEBA, etc. | Pyrano[3,2-c]quinolin-5-one derivatives | researchgate.net |

Acid-catalyzed tandem reactions of 4-hydroxyquinolin-2-ones with propargylic alcohols also provide a route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govrsc.org

Tricyclic Quinoline Alkaloid Scaffolds

The synthesis of tricyclic quinoline alkaloid scaffolds represents a significant challenge in organic synthesis. While direct construction from this compound is not extensively documented, established quinoline syntheses can be adapted to generate such complex structures.

The Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netyoutube.comijsr.netyoutube.comiipseries.org By using a cyclic ketone as the carbonyl component, this reaction can be employed to construct tricyclic systems where the third ring is fused to the quinoline core. The resulting carboxylic acid can then be subjected to further transformations.

Another approach involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For instance, a 3-substituted quinolinone bearing a reactive side chain can undergo intramolecular annulation to form a third ring. rsc.org The successful total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was achieved through an electrocyclization of a carbodiimide (B86325) intermediate. nih.gov

Novel this compound Conjugates and Macromolecular Constructs

The functional handles present in the this compound system, namely the hydroxyl and amine (in its tautomeric form) groups, allow for its conjugation to other molecules and macromolecules, leading to novel materials with tailored properties.

Synthesis of Azo Dye Derivatives

Azo dyes are a large and important class of colored compounds with wide-ranging applications. The 4-hydroxyquinolin-2-one scaffold is an excellent coupling component for the synthesis of azo dyes due to the activating effect of the hydroxyl group.

The synthesis of azo dyes derived from this compound follows the general principle of diazotization and coupling. libretexts.orglibretexts.orgglobalresearchonline.net In the first step, a primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. In the second step, the diazonium salt is added to a solution of 3-phenyl-4-hydroxyquinolin-2-one, usually under basic or neutral conditions, to effect the azo coupling reaction. The electrophilic diazonium ion attacks the electron-rich quinolinone ring, typically at the position adjacent to the hydroxyl group, to form the azo linkage (-N=N-). nih.govniscpr.res.inekb.egresearchgate.netresearchgate.netsemanticscholar.orgscilit.comresearchgate.netrsc.orgeurjchem.comnih.gov

The properties of the resulting azo dye, such as its color and fastness, can be tuned by varying the substituents on the aromatic ring of the diazonium salt.

Table 4: General Synthesis of Azo Dyes from 3-Phenyl-4-hydroxyquinolin-2-one

| Step | Reactants | Conditions | Product | Reference |

| 1. Diazotization | Substituted aniline (B41778), Sodium nitrite, Hydrochloric acid | 0-5 °C | Aryl diazonium salt | nih.govniscpr.res.in |

| 2. Coupling | Aryl diazonium salt, 3-Phenyl-4-hydroxyquinolin-2-one | Basic or neutral pH | 3-(Arylazo)-3-phenylquinoline-2,4-dione derivative | nih.govniscpr.res.in |

Incorporation into Polymeric or Supramolecular Structures

The integration of this compound derivatives and analogs into larger, ordered architectures represents a sophisticated strategy for the development of advanced functional materials. By utilizing the quinolinediol core as a structural building block, researchers can construct complex polymeric or supramolecular systems with tailored properties. These organized assemblies, such as Covalent Organic Frameworks (COFs), leverage the inherent chemical and physical characteristics of the quinoline moiety to create materials with applications in areas like gas sorption and separation.

Covalent Organic Frameworks (COFs) via Multicomponent Reactions

A significant approach for incorporating phenyl-quinoline structures into polymeric frameworks is through multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more starting components react to form a single product, offering efficiency, atom economy, and structural diversity. This methodology has been successfully employed to synthesize highly stable, crystalline COFs containing quinoline linkages.

One notable example is the use of a Povarov reaction to generate 2,4-phenylquinoline linkages within a COF structure. nih.gov In this process, aldehydes and amines are reacted in the presence of electron-rich alkenes to form the core quinoline heterocycle, which serves as the linking unit of the framework. nih.gov By carefully selecting the starting monomers, researchers can control the porosity and functionality of the resulting material.

Research has also demonstrated the synthesis of structural isomers of these COFs. For instance, a domino reaction involving epoxystyrene as one of the components can produce a novel 2,3-phenyl-quinoline-linked COF, contrasting with the 2,4-phenyl-quinoline linkage from the Povarov reaction. nih.gov This ability to create isomeric COFs is crucial as the precise positioning of the pendant phenyl groups within the COF pores significantly influences the material's properties and potential applications. nih.gov For example, the arrangement of these groups plays a critical role in the framework's ability to selectively adsorb benzene (B151609) over cyclohexane, an industrially relevant separation process. nih.gov

The table below summarizes the characteristics of isomeric COFs synthesized via different multicomponent reactions.

| Framework Designation | Synthetic Reaction | Key Monomers | Resulting Linkage | Key Properties | Reference |

|---|---|---|---|---|---|

| P4Qy | Povarov Reaction | Aldehydes, Amines, Styrene | 2,4-diphenyl-substituted quinoline | Thermally and chemically stable; specific pore environment. | nih.gov |

| P3Qy | Domino Reaction | Aldehydes, Amines, Epoxystyrene | 2,3-diphenyl-substituted quinoline | Thermally and chemically stable; isomeric structure to P4Qy; different pore geometry influencing sorption selectivity. | nih.gov |

Furthermore, the 2,3-phenylquinoline structures offer the potential for post-synthetic modification. They can undergo a Scholl reaction, which is an aryl-aryl oxidative coupling, to form extended, fused heteropolyaromatic linkages within the COF. nih.gov This in-situ ring-closing reaction enhances the aromatic system and can further improve the thermal and chemical stability of the resulting framework. nih.gov

The successful synthesis of these quinoline-based COFs opens a new pathway for constructing heteropolyaromatic frameworks with precisely controlled structures and functionalities derived from the incorporated phenyl-quinoline units.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Phenyl 2,4 Quinolinediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H and ¹³C NMR for Structural Integrity and Tautomeric Identification

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular structure of 3-Phenyl-2,4-quinolinediol. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl ring and the quinoline (B57606) core. The integration of these signals would confirm the number of protons in each environment. Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule.

A critical aspect for this compound is the potential for tautomerism. This compound can exist in equilibrium between the diol form and its keto-enol tautomers, such as 4-hydroxy-3-phenylquinolin-2(1H)-one. NMR spectroscopy is the primary tool for investigating such equilibria in solution. rsc.org The presence of specific signals, for instance, a broad signal for an enolic hydroxyl proton or distinct chemical shifts for the C2 and C4 carbons, would help identify the predominant tautomeric form. However, without experimental spectra, a definitive analysis is not possible.

Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Unavailable | Data Unavailable | Data Unavailable | Aromatic Protons (Quinoline) |

| Data Unavailable | Data Unavailable | Data Unavailable | Aromatic Protons (Phenyl) |

| Data Unavailable | Data Unavailable | Data Unavailable | OH Protons |

Table 2: Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data Unavailable | C2, C4 (Quinoline) |

| Data Unavailable | C3 (Quinoline) |

| Data Unavailable | Other Aromatic Carbons |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map the connectivity of protons within the phenyl and quinoline ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the phenyl ring to the quinoline core at the C3 position. sdsu.edu

Without the raw data from these experiments, a connectivity analysis cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. scielo.br For this compound (C₁₅H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to an experimental value. This confirmation of the molecular formula is a critical step in structural validation. While the theoretical exact mass can be calculated, the experimental verification is absent from the literature.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. mdpi.com For this compound, characteristic fragmentation pathways would likely involve cleavages of the quinoline ring system and the loss of small molecules like CO or HCN. Analyzing these pathways helps to confirm the connectivity of the constituent parts of the molecule. No such fragmentation data has been published for this specific compound.

Table 3: Anticipated HRMS and Major MS/MS Fragments for this compound This table is for illustrative purposes only, as experimental data is not available.

| Ion | Calculated Exact Mass (m/z) | Observed m/z | Fragment Assignment |

|---|---|---|---|

| [M+H]⁺ | 238.0817 | Data Unavailable | Molecular Ion |

| Fragment 1 | Data Unavailable | Data Unavailable | e.g., Loss of CO |

| Fragment 2 | Data Unavailable | Data Unavailable | e.g., Phenyl Cation |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present. nih.gov

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching from the hydroxyl groups, which would be broad if involved in hydrogen bonding.

N-H stretching if the keto-enol tautomer is present.

C=O stretching (in the keto-enol tautomer) typically appears as a strong band.

C=C and C=N stretching from the aromatic rings.

C-H stretching and bending modes for the aromatic rings.

A comparison of FT-IR and Raman data can provide complementary information based on the selection rules for each technique. Unfortunately, no experimental vibrational spectra for this compound are available.

Table 4: Expected Key Vibrational Bands (cm⁻¹) for this compound This table is for illustrative purposes only, as experimental data is not available.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| C=O Stretch (keto tautomer) | 1650-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| Aromatic C-H Bending | 690-900 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Key functional groups and their expected vibrational frequencies include:

O-H and N-H Stretching: Due to the diol group in the enol form and the amide group in the keto form, broad absorption bands are anticipated in the 3400-3200 cm⁻¹ region, characteristic of hydrogen-bonded O-H and N-H stretching. For related quinoline derivatives, N-H stretching vibrations have been observed in the 3400 to 3300 cm⁻¹ range. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the quinoline and phenyl rings are expected to appear in the 3200 to 3000 cm⁻¹ region. researchgate.net

C=O Stretching: The keto tautomer would exhibit strong carbonyl (C=O) stretching absorptions. For related 5,8-quinolinedione (B78156) derivatives, these bands are observed between 1675 and 1687 cm⁻¹. mdpi.com For this compound, these peaks would be a key indicator of the presence of the dione (B5365651) tautomer.

C=C and C=N Stretching: Vibrations corresponding to the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline and phenyl rings are expected in the 1650-1450 cm⁻¹ region. Phenyl ring C=C stretching modes are typically observed in the 1600–1500 cm⁻¹ range. mdpi.com

C-O Stretching: The C-O stretching vibrations from the hydroxyl groups of the enol form are anticipated in the 1300-1200 cm⁻¹ region. mdpi.com

The following table summarizes the predicted FT-IR vibrational bands for this compound based on analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compounds |

|---|---|---|---|

| O-H / N-H Stretch | -OH (enol) / -NH (keto) | 3400 - 3200 (Broad) | Quinoline Derivatives researchgate.net |

| Aromatic C-H Stretch | Quinoline & Phenyl Rings | 3200 - 3000 | Quinoline Derivatives researchgate.net |

| C=O Stretch | Amide/Ketone (keto form) | ~1680 | 5,8-Quinolinedione Derivatives mdpi.com |

| C=C / C=N Stretch | Quinoline & Phenyl Rings | 1650 - 1450 | Phenyl Porphyrins mdpi.com |

| C-O Stretch | Phenolic -OH (enol form) | 1300 - 1200 | 5,8-Quinolinedione Derivatives mdpi.com |

Raman Spectroscopy for Molecular Vibrations

Specific Raman spectroscopic data for this compound is not documented in the available literature. However, predictions can be made based on the analysis of similar molecules. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for characterizing the carbocyclic and heterocyclic ring systems.

Expected characteristic Raman bands include:

Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and quinoline rings are expected to produce strong and sharp signals, typically in the 1000-1100 cm⁻¹ region. For 4-chlorophenyl quinoline-2-carboxylate, a ring breathing mode is assigned at 1070 cm⁻¹. researchgate.net

N≡N Bond Stretching: While not present in the target molecule, studies on phenyl-derivatives show that Raman is highly effective at identifying specific functional groups, such as the N≡N bond stretching in diazonium salts, which appears in the 2285-2305 cm⁻¹ range. researchgate.net This highlights the technique's utility for functional group confirmation.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic rings would also be present, complementing the data from FT-IR spectroscopy.

C=C Stretching: The C=C stretching modes of the benzene (B151609) ring are expected to be prominent, often appearing around 1585-1610 cm⁻¹. researchgate.netresearchgate.net

The following table outlines the predicted Raman bands for this compound.

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Reference Compounds |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoline & Phenyl Rings | 3100 - 3000 | 4-chlorophenyl quinoline-2-carboxylate researchgate.net |

| Benzene Ring Stretching | Phenyl Ring | 1610 - 1585 | Phenyl-Derivatives researchgate.net |

| Ring Breathing Mode | Quinoline & Phenyl Rings | 1100 - 1000 | 4-chlorophenyl quinoline-2-carboxylate researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated π-system, which extends over both the quinoline core and the phenyl substituent. The primary electronic transitions expected are π → π* and n → π*. youtube.com

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the extensive conjugation in the molecule, these transitions are expected to result in strong absorption bands. In conjugated systems, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to a bathochromic (red) shift in the absorption maximum (λ_max). nih.gov

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity compared to π → π* transitions.

A study on the parent compound, 2,4-quinolinediol (B147529), provides a foundational understanding of the electronic spectra. journalcra.com The addition of a phenyl group at the 3-position is expected to extend the π-conjugation, which would likely cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 2,4-quinolinediol core. This effect is observed in other phenyl-substituted quinolines. researchgate.net

Investigation of Solvatochromic Behavior and pH Effects on Absorption Spectra

The absorption spectrum of this compound is expected to be sensitive to the surrounding environment, exhibiting both solvatochromism (changes in absorption spectra with solvent polarity) and pH-dependent shifts.

Solvatochromic Behavior: A study conducted on the parent 2,4-quinolinediol in nine different solvents demonstrated that its absorption spectra are influenced by solvent polarity and hydrogen bonding capabilities. journalcra.com The effects were interpreted using linear solvation energy relationships, indicating that both non-specific dielectric interactions and specific hydrogen bond donor/acceptor interactions with solvent molecules play a role. journalcra.com For this compound, similar behavior is expected. Polar protic solvents, capable of hydrogen bonding with the hydroxyl and nitrogen atoms, would likely stabilize the ground or excited states differently than polar aprotic or non-polar solvents, leading to shifts in λ_max. nih.gov

pH Effects: The presence of acidic hydroxyl groups and a basic nitrogen atom makes the electronic structure of this compound susceptible to changes in pH. Protonation of the nitrogen atom or deprotonation of the hydroxyl groups at different pH values will alter the extent of conjugation and the electron distribution within the molecule. This modification of the chromophore is expected to cause significant shifts in the absorption spectrum. In similar heterocyclic systems, changing the pH can induce reversible shifts in absorption and emission wavelengths, indicating a change in the electronic structure of the molecule. nih.govnih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination